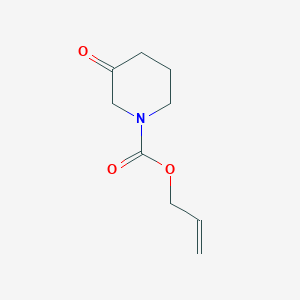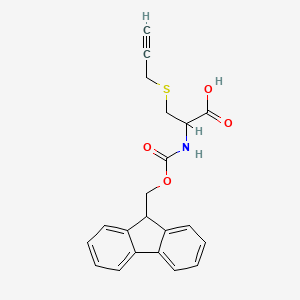
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a propargylsulfanyl group adds unique reactivity, making it a valuable building block in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable amino acid precursor.
Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Propargylation: The introduction of the propargylsulfanyl group is carried out through nucleophilic substitution reactions. This involves reacting the protected amino acid with propargyl bromide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods: Industrial production of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often employed to streamline the synthesis and ensure consistency.
Types of Reactions:
Oxidation: The propargylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide.
Substitution: The propargyl group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Piperidine in dimethylformamide.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Deprotected amino acids: from reduction.
Triazoles: from click chemistry reactions.
科学的研究の応用
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The propargylsulfanyl group provides a handle for further functionalization, allowing for the introduction of additional chemical groups or labels. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.
類似化合物との比較
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but lack the propargylsulfanyl group.
Propargylated amino acids: These compounds have a propargyl group but may not have the Fmoc protection.
Uniqueness: ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the combination of the Fmoc protecting group and the propargylsulfanyl group
特性
分子式 |
C21H19NO4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
InChIキー |
OUPLWOYUYWTFRA-UHFFFAOYSA-N |
正規SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one](/img/structure/B12319585.png)
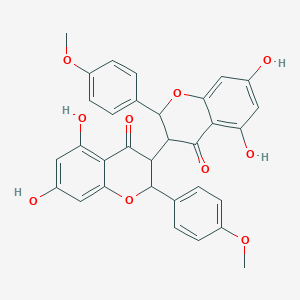
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
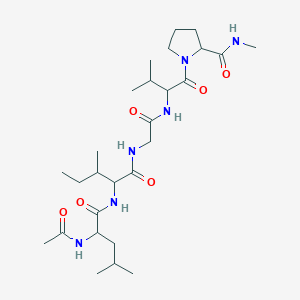
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
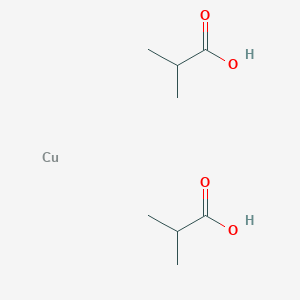
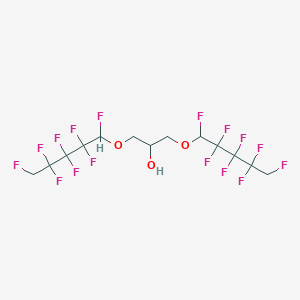
![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
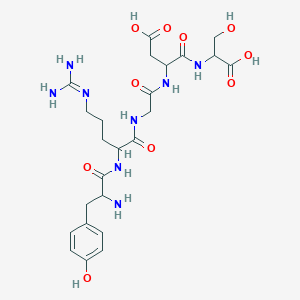

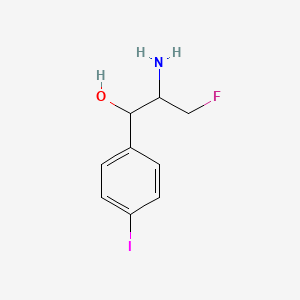
![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
